4-Methylphenyl (isocyanatocarbonyl)carbonochloridimidate
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Overview
Description
4-Methylphenyl (isocyanatocarbonyl)carbonochloridimidate is a complex organic compound with significant applications in various fields of chemistry and industry. This compound is characterized by its unique structure, which includes an isocyanate group, a carbonyl group, and a carbonochloridimidate group attached to a 4-methylphenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylphenyl (isocyanatocarbonyl)carbonochloridimidate typically involves the reaction of 4-methylphenyl isocyanate with phosgene under controlled conditions. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent any unwanted side reactions. The temperature is maintained at a low level to control the reaction rate and ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors equipped with temperature and pressure control systems. The use of automated systems ensures consistent quality and yield of the compound. The process also includes purification steps such as distillation and recrystallization to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
4-Methylphenyl (isocyanatocarbonyl)carbonochloridimidate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The isocyanate group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with the isocyanate group under mild conditions.
Major Products Formed
The major products formed from these reactions include:
Oxidation: Corresponding oxides and carbonyl compounds.
Reduction: Amines and related derivatives.
Substitution: Ureas, carbamates, and thiocarbamates.
Scientific Research Applications
4-Methylphenyl (isocyanatocarbonyl)carbonochloridimidate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Employed in the modification of biomolecules for studying protein interactions and functions.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of polymers, coatings, and adhesives due to its reactive isocyanate group.
Mechanism of Action
The mechanism of action of 4-Methylphenyl (isocyanatocarbonyl)carbonochloridimidate involves its reactive isocyanate group, which can form covalent bonds with nucleophiles such as amines and alcohols. This reactivity allows it to modify various substrates, making it useful in synthetic chemistry and material science. The molecular targets and pathways involved include the formation of urea and carbamate linkages, which are essential in polymer chemistry and drug design.
Comparison with Similar Compounds
Similar Compounds
Phenyl isocyanate: Similar in structure but lacks the carbonochloridimidate group.
4-Methylphenyl isocyanate: Similar but does not contain the carbonyl and carbonochloridimidate groups.
Methyl isocyanate: A simpler compound with only the isocyanate group.
Uniqueness
4-Methylphenyl (isocyanatocarbonyl)carbonochloridimidate is unique due to its combination of functional groups, which provides it with distinct reactivity and versatility in various chemical reactions. This makes it a valuable compound in both research and industrial applications.
Properties
CAS No. |
61854-08-8 |
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Molecular Formula |
C10H7ClN2O3 |
Molecular Weight |
238.63 g/mol |
IUPAC Name |
N-carbonisocyanatidoyl-1-(4-methylphenoxy)methanimidoyl chloride |
InChI |
InChI=1S/C10H7ClN2O3/c1-7-2-4-8(5-3-7)16-9(11)13-10(15)12-6-14/h2-5H,1H3 |
InChI Key |
USDPQKNUNSAYNH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OC(=NC(=O)N=C=O)Cl |
Origin of Product |
United States |
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